![molecular formula C17H13BrN2O2S B2799247 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate CAS No. 1396858-59-5](/img/structure/B2799247.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

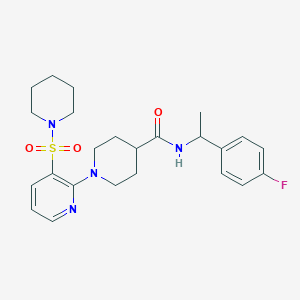

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate” is a derivative of benzothiazole . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of these compounds can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring and an azetidine ring . The benzothiazole ring is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring . The azetidine ring is a three-membered nitrogen-containing heterocycle .Applications De Recherche Scientifique

Chemical and Biological Importance

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate is a compound of interest in medicinal chemistry due to its structural relation to benzothiazoles and azetidine derivatives. Benzothiazoles are heterocyclic compounds known for their wide range of biological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These compounds are integral to many natural and synthetic bioactive molecules, making the benzothiazole scaffold a significant moiety in medicinal chemistry. The unique methine center in the thiazole ring contributes to the varied biological activities of benzothiazole derivatives, emphasizing their importance in drug discovery and development (Bhat & Belagali, 2020).

Synthetic Approaches and Pharmacological Potential

The synthesis of benzothiazole derivatives, including those with azetidine and bromobenzoate groups, often involves strategic functionalization to enhance their pharmacological profile. Synthetic chemists are particularly interested in developing new procedures to access compounds with modifications that could improve biological activity. For instance, guanidine-modified benzazoles like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim exhibit cytotoxic effects, inhibit cell proliferation via angiogenesis and apoptosis, and show potential as therapeutic agents. These findings underscore the versatility of benzothiazole derivatives in medicinal chemistry, serving as potential pharmacophores for drug development (Rosales-Hernández et al., 2022).

Antimicrobial and Antiviral Applications

Benzothiazole moieties and their derivatives have also been explored for their antimicrobial and antiviral capabilities. These compounds have shown efficacy against a range of microorganisms and viruses, including multi-drug-resistant pathogens and pandemic-causing agents like SARS-CoV-2. The diverse modes of action and the potential for clinical development as antimicrobial or antiviral drugs highlight the significant therapeutic value of benzothiazole derivatives. This versatility supports the investigation of this compound and related compounds for potential applications in combating infectious diseases (Elamin et al., 2020).

Orientations Futures

Benzothiazole derivatives, including “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-bromobenzoate”, have shown promising biological activities, suggesting their potential for the development of new therapeutic agents . Future research could focus on further exploring the biological activities of these compounds, optimizing their synthetic pathways, and investigating their mechanisms of action .

Propriétés

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrN2O2S/c18-13-6-2-1-5-12(13)16(21)22-11-9-20(10-11)17-19-14-7-3-4-8-15(14)23-17/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXHWLSOGRQTQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC=CC=C4Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-[(3,4-dimethoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2799165.png)

![N-(4-bromophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2799166.png)

![3-[(1,3-Thiazol-2-yl)amino]propanoic acid](/img/structure/B2799167.png)

![4-[2-{[(4-Chlorobenzoyl)oxy]ethanimidoyl}-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2799169.png)

![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]propanamide](/img/structure/B2799170.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)